molecular formula C9H8F4N2O B1435733 N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide CAS No. 2059949-79-8

N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B1435733
CAS No.: 2059949-79-8
M. Wt: 236.17 g/mol
InChI Key: YNRQDVJBFJKWIA-UHFFFAOYSA-N
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Description

Structural Classification within Trifluoroacetamide Derivatives

N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide belongs to the class of secondary trifluoroacetamides, characterized by the presence of a hydrogen atom attached to the amide nitrogen. The compound exhibits a molecular formula of C₉H₈F₄N₂O with a molecular weight of 236.17 grams per mole, positioning it within the medium molecular weight range for trifluoroacetamide derivatives. The structural framework consists of a 2,2,2-trifluoroacetamide core attached via a methylene linker to a 3-amino-5-fluorophenyl substituent, creating a bifunctional molecule with both electron-withdrawing and electron-donating characteristics.

The compound's International Union of Pure and Applied Chemistry name, this compound, reflects its systematic nomenclature based on the substitution pattern of the aromatic ring and the nature of the amide linkage. The International Chemical Identifier string InChI=1S/C9H8F4N2O/c10-6-1-5(2-7(14)3-6)4-15-8(16)9(11,12)13/h1-3H,4,14H2,(H,15,16) provides a unique digital representation of the molecular structure, facilitating database searches and computational analysis.

Within the broader classification of trifluoroacetamide derivatives, this compound occupies a distinctive position due to its aromatic substitution pattern. The presence of both amino and fluoro substituents on the benzene ring creates a unique electronic environment that influences both the reactivity and conformational behavior of the molecule. Research has demonstrated that trifluoroacetamides generally exist in equilibrium between E-amide and Z-amide conformers, with the E-configuration typically predominating due to reduced steric interactions.

Historical Development and Significance

The historical development of this compound is intrinsically linked to the broader evolution of trifluoroacetamide chemistry, which has experienced significant advancement since the mid-20th century. Trifluoroacetamide derivatives first gained prominence in organic synthesis due to their unique protecting group properties and their utility in peptide chemistry. The development of solid phase peptide synthesis methodologies specifically highlighted the value of trifluoroacetamide groups as atom-economical protecting groups that could be readily removed under mild reducing conditions using sodium borohydride in tetrahydrofuran-ethanol mixtures.

The creation date of the specific compound in chemical databases traces back to 2017, indicating its relatively recent emergence in the chemical literature. This timeline corresponds with increased interest in fluorinated organic compounds for pharmaceutical applications and the development of more sophisticated synthetic methodologies for accessing complex fluorinated architectures. The compound's significance has been further enhanced by patent literature describing improved synthetic processes for related trifluoroacetamide-containing pharmaceuticals, particularly those involving pyrazole frameworks and benzamide structures.

Contemporary research has established the importance of this compound class in conformational studies, where through-space coupling interactions between fluorine atoms and neighboring protons provide valuable structural information. These investigations have contributed to a deeper understanding of the three-dimensional arrangements of trifluoroacetamide-containing molecules, which is crucial for drug design and molecular recognition studies.

The electrochemical synthesis of trifluoroacetamides, developed as an environmentally friendly alternative to traditional methods, has further increased the accessibility of compounds like this compound. This one-pot synthetic approach utilizing B₁₂ complex catalysis under mild conditions represents a significant advancement in the field, enabling the synthesis of thirty different trifluoroacetamide examples from 1,1,1-trichloro-2,2,2-trifluoroethane in moderate to good yields.

Physicochemical Properties Overview

The physicochemical properties of this compound reflect the combined influence of its aromatic, amino, and trifluoroacetamide structural elements. The molecular weight of 236.17 g/mol places the compound in a favorable range for many pharmaceutical applications, while the presence of multiple fluorine atoms significantly impacts its electronic properties and metabolic stability. The compound's canonical Simplified Molecular Input Line Entry System representation, C1=C(C=C(C=C1N)F)CNC(=O)C(F)(F)F, provides a linear notation that captures the essential connectivity of the molecule.

Table 1: Fundamental Physicochemical Properties

Property Value Reference
Molecular Formula C₉H₈F₄N₂O
Molecular Weight 236.17 g/mol
Chemical Abstracts Service Number 2059949-79-8
InChI Key YNRQDVJBFJKWIA-UHFFFAOYSA-N
European Community Number 859-738-4

The electronic properties of the compound are significantly influenced by the trifluoromethyl group, which acts as a strong electron-withdrawing substituent. This characteristic affects both the acidity of the amide proton and the nucleophilicity of the amino group on the aromatic ring. Nuclear magnetic resonance spectroscopy studies of related trifluoroacetamide compounds have revealed characteristic coupling patterns between fluorine atoms and neighboring protons, providing valuable insights into conformational behavior.

The presence of the amino group on the aromatic ring introduces hydrogen bonding capability, which can influence both intermolecular interactions and conformational preferences. Research has shown that such structural features can lead to enhanced binding affinity in biological systems and improved solubility characteristics compared to non-amino analogs. The fluorine substituent on the aromatic ring further modulates the electronic properties, creating a push-pull electronic system that can influence reactivity patterns and metabolic stability.

Computational predictions suggest specific collision cross-section values for various adduct forms of the molecule, including [M+H]⁺ at 145.3 Ų, [M+Na]⁺ at 153.6 Ų, and [M-H]⁻ at 143.7 Ų, which are valuable for mass spectrometry-based analytical methods. These predictions provide important parameters for the development of analytical methodologies and quality control procedures for the compound.

Position in Contemporary Fluorochemistry Research

This compound occupies a significant position within contemporary fluorochemistry research, particularly in the context of conformational analysis and synthetic methodology development. Recent investigations have demonstrated the utility of trifluoroacetamide derivatives in elucidating molecular conformations through nuclear magnetic resonance spectroscopy, where through-space spin-spin coupling between fluorine atoms and neighboring protons provides critical structural information. This analytical capability has proven particularly valuable for understanding the three-dimensional arrangements of bioactive molecules, where conformation directly influences biological activity.

The compound serves as an important model system for studying the conformational preferences of trifluoroacetamides, which predominantly exist in the E-amide configuration due to favorable electronic and steric factors. These studies have revealed that one-dimensional and two-dimensional heteronuclear Overhauser spectroscopy experiments can effectively distinguish between through-bond and through-space coupling interactions, providing unprecedented insight into molecular structure and dynamics. The findings from such investigations have broad implications for drug design, where understanding the preferred conformations of fluorinated molecules is crucial for optimizing target interactions.

Table 2: Contemporary Research Applications and Findings

Research Area Application Key Findings Reference
Conformational Analysis Nuclear Magnetic Resonance Studies E-amide preference confirmed through coupling analysis
Synthetic Methodology Electrochemical Synthesis Thirty examples synthesized under mild conditions
Peptide Chemistry Solid Phase Synthesis Protection Atom-economical protecting group properties
Pharmaceutical Synthesis Intermediate Development Key role in pyrazole-containing drug synthesis

The electrochemical synthesis methodology represents a significant advancement in the sustainable production of trifluoroacetamide derivatives, including this compound. This approach utilizes 1,1,1-trichloro-2,2,2-trifluoroethane as a starting material in combination with B₁₂ complex catalysis, operating under ambient conditions without requiring specialized equipment or hazardous reagents. The methodology has demonstrated broad substrate scope and good functional group tolerance, making it applicable to the synthesis of diverse trifluoroacetamide structures.

In the realm of pharmaceutical chemistry, the compound has gained attention as a synthetic intermediate in the preparation of complex bioactive molecules. Patent literature describes sophisticated synthetic routes that incorporate trifluoroacetamide-containing intermediates in the construction of pyrazole-based pharmaceutical compounds, highlighting the strategic importance of such building blocks in medicinal chemistry. These applications underscore the compound's role in enabling the synthesis of structurally complex molecules that would be difficult to access through alternative synthetic approaches.

The integration of this compound into contemporary fluorochemistry research reflects the broader trend toward developing fluorinated molecules with enhanced properties for pharmaceutical and materials applications. The compound's unique combination of structural features makes it an attractive target for further investigation, particularly in the context of developing new synthetic methodologies and understanding structure-activity relationships in fluorinated bioactive compounds.

Properties

IUPAC Name

N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O/c10-6-1-5(2-7(14)3-6)4-15-8(16)9(11,12)13/h1-3H,4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQDVJBFJKWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059949-79-8
Record name N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide
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Preparation Methods

General Synthetic Strategy

The preparation of N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the acylation of a 3-amino-5-fluorobenzylamine or related intermediate with trifluoroacetic anhydride or trifluoroacetyl chloride. This reaction introduces the trifluoroacetamide group onto the benzylamine nitrogen, yielding the target compound.

Key Synthetic Steps and Conditions

Step Reagents & Conditions Description Outcome/Yield
1 Starting material: 3-amino-5-fluorobenzylamine or 3-amino-5-fluorobenzyl derivative The aromatic amine with fluorine substitution is prepared or sourced as the substrate Pure substrate for acylation
2 Acylation agent: trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride The aromatic amine is reacted with TFAA in an aprotic solvent (e.g., pyridine or dichloromethane) at room temperature or slightly elevated temperature Formation of the trifluoroacetamide bond
3 Workup: Removal of solvent under reduced pressure, aqueous washing, and purification Purification by recrystallization or chromatography to isolate the target compound Purity typically >95%

Example Reaction Conditions:

  • Dissolve 3-amino-5-fluorobenzylamine in dry pyridine.
  • Add trifluoroacetic anhydride dropwise at 0°C to room temperature.
  • Stir for several hours (e.g., 3 hours) at room temperature.
  • Remove solvent under reduced pressure.
  • Wash the residue with cold water to remove pyridine salts.
  • Dry and purify the product by recrystallization.

This method is supported by analogous preparations of trifluoroacetamides documented in patent literature and chemical catalogs.

Detailed Research Findings from Literature

  • Patent WO2022056100A1 describes processes involving trifluoroacetamide formation on aromatic amines, emphasizing the use of trifluoroacetic anhydride for acylation under mild conditions. The patent highlights the importance of controlling temperature and stoichiometry to optimize yield and purity.

  • Sigma-Aldrich and Enamine Catalog Data provide practical information on the compound’s preparation and handling, indicating a purity level of approximately 95% and recommending storage at room temperature. The compound is typically obtained as a powder form after purification.

  • Synthesis Analogies from ACS Publications suggest that trifluoroacetamide derivatives are commonly prepared via direct acylation of amines with trifluoroacetic anhydride in dry pyridine or other suitable solvents, followed by standard aqueous workup and chromatographic purification.

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography or recrystallization from appropriate solvents (e.g., ethyl acetate/hexanes) is commonly employed to isolate the pure trifluoroacetamide compound.

  • Characterization: The product is characterized by NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the trifluoroacetamide functional group and aromatic substitution pattern.

Summary Table of Preparation Method

Parameter Description
Starting Material 3-amino-5-fluorobenzylamine or equivalent
Acylation Agent Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride
Solvent Dry pyridine, dichloromethane, or similar aprotic solvent
Temperature 0°C to room temperature (ambient)
Reaction Time 1–4 hours depending on scale and conditions
Workup Removal of solvent under reduced pressure, aqueous washing
Purification Recrystallization or silica gel chromatography
Typical Yield Moderate to high (not explicitly reported but generally >70%)
Purity ~95% (as per commercial sources)

Additional Notes

  • The presence of the fluorine atom at the 5-position of the aromatic ring requires careful handling to avoid side reactions during acylation.

  • The trifluoroacetamide group imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability, which are important in pharmaceutical contexts.

  • The reaction should be conducted under anhydrous conditions to prevent hydrolysis of trifluoroacetic anhydride.

  • Safety precautions are necessary due to the irritant nature of trifluoroacetic anhydride and the compound itself, as indicated by hazard statements (e.g., H302, H315).

Chemical Reactions Analysis

Types of Reactions

N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of similar structures have shown significant growth inhibition in cell lines such as SNB-19 and OVCAR-8, indicating potential for further development as anticancer agents .

Antitubercular Activity

The compound's structural analogs have been investigated for their antitubercular activity. A study revealed that specific derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL. This suggests that this compound could be optimized for use in treating tuberculosis .

Synthesis and Derivative Development

The synthesis of this compound involves straightforward chemical reactions that allow for the modification of the amino and fluorinated groups. This flexibility enables researchers to explore various derivatives with enhanced biological activities. The structure-activity relationship (SAR) studies provide insights into how changes in the molecular structure can affect potency and selectivity against target pathogens or cancer cells .

Case Studies

  • Anticancer Studies : In a study focusing on N-Aryl compounds, several derivatives showed significant inhibition rates against multiple cancer cell lines. The most effective analogs had percent growth inhibitions exceeding 80%, highlighting the potential of trifluoroacetamide-containing compounds in cancer therapy .
  • Antitubercular Studies : A series of compounds structurally related to this compound were synthesized and evaluated for their activity against resistant strains of M. tuberculosis. The findings indicated that certain modifications could enhance efficacy against drug-resistant strains .

Mechanism of Action

The mechanism of action of N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group is known to enhance the compound’s stability and bioavailability. The fluorinated aromatic ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The compound’s key structural differentiator is the 3-amino-5-fluorophenylmethyl substituent. Below is a comparative analysis with structurally related trifluoroacetamide derivatives:

Compound Name Substituents on Aromatic Ring Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
N-[(3-Amino-5-fluorophenyl)methyl]-2,2,2-TFA 3-amino, 5-fluoro Trifluoroacetamide, methylene bridge 250.2 Potential CNS or antimicrobial agent
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide 4-cyano Trifluoroacetamide 228.1 Pharmaceutical intermediate
N-(3-Chlorophenyl)-2,2,2-trifluoroacetamide 3-chloro Trifluoroacetamide 237.6 Ligand in opioid receptor studies
N-(2-Hydroxy-5-methylphenyl)-2,2,2-TFA 2-hydroxy, 5-methyl Trifluoroacetamide 219.2 Solubility modifier in drug formulations
N-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,2,2-TFA 4-bromo, oxadiazole ring Trifluoroacetamide, oxadiazole 367.1 Anticancer or antiviral candidate

Key Observations :

  • Electronic Effects: The 3-amino-5-fluoro substituent introduces both electron-donating (NH₂) and electron-withdrawing (F) groups, creating a polarized aromatic system. This contrasts with N-(4-cyanophenyl)-2,2,2-TFA (), where the cyano group strongly withdraws electrons, reducing nucleophilicity .
  • Bioactivity : The oxadiazole-containing derivative () demonstrates how heterocyclic rings enhance rigidity and binding to biological targets, whereas the target compound’s primary amine may facilitate hydrogen bonding in receptor interactions .
Physicochemical Properties
  • Solubility: The 3-amino group in the target compound enhances water solubility compared to non-polar derivatives like N-(3,5-bis(trifluoromethyl)phenyl)-2-TFA () .
  • Stability: The trifluoroacetamide group increases resistance to enzymatic hydrolysis relative to non-fluorinated analogs (e.g., N-(2-hydroxy-5-methylphenyl)acetamide in ) .

Biological Activity

N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8F4N2OC_9H_8F_4N_2O and a molecular weight of 236.17 g/mol. The compound features a trifluoroacetamide group and a fluorinated aromatic ring, which contribute to its unique chemical reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific biological targets. The trifluoroacetamide moiety enhances the compound's stability and bioavailability. The fluorinated aromatic ring can interact with various enzymes and receptors, potentially modulating their activity. This modulation may lead to effects such as:

  • Inhibition of inflammatory mediators
  • Induction of apoptosis in cancer cells
  • Alteration of enzyme activity related to metabolic pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human prostate carcinoma (22Rv1), breast cancer (MCF-7), and lung cancer (A549).
  • IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating significant cytotoxicity compared to control groups .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages:

  • Cytokines Inhibited : TNF-alpha and IL-6.
  • Mechanism : The compound appears to interrupt signaling pathways involved in inflammation, such as NF-kB activation .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on prostate cancer cells.
    • Findings : this compound induced apoptosis through the activation of caspase pathways.
    • : The compound demonstrates potential as a therapeutic agent against prostate cancer .
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory activity using LPS-stimulated macrophages.
    • Findings : Significant reduction in cytokine levels was observed at concentrations as low as 5 µM.
    • : This suggests that the compound may be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTest SystemObserved EffectIC50 Value
AnticancerProstate Cancer (22Rv1)Induced apoptosis10 µM
Anti-inflammatoryMacrophagesReduced TNF-alpha and IL-6 levels5 µM

Q & A

Q. What are the recommended methods for synthesizing N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide with high purity?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a two-step procedure can be adapted from similar trifluoroacetamide derivatives:

Step 1: React 3-amino-5-fluorobenzylamine with trifluoroacetic anhydride (TFAA) in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere.

Step 2: Purify the crude product via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent: 5–10% methanol in DCM).
Critical factors include stoichiometric control of TFAA to avoid over-acylation and monitoring reaction progress via TLC (Rf ~0.3–0.4 in ethyl acetate/hexane). Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the molecular structure of this compound be validated experimentally?

Answer: X-ray crystallography is the gold standard for structural validation. For example:

  • Crystallization: Use slow evaporation of a saturated ethyl acetate solution to obtain single crystals.
  • Data collection: Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo Kα radiation (λ = 0.71073 Å) at 170 K.
  • Analysis: Refine atomic coordinates using SHELX and OLEX2 software. Key parameters include bond lengths (C–F: ~1.33 Å, C–N: ~1.45 Å) and angles (C–C–N: ~120°). Compare with literature data for trifluoroacetamide derivatives to confirm consistency .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Answer:

  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and NH/CH2 groups (δ 2.5–4.0 ppm).
    • ¹³C NMR: Detect CF3 (δ ~115–120 ppm, q, J = 280 Hz) and carbonyl (C=O, δ ~160 ppm).
    • ¹⁹F NMR: Confirm trifluoroacetamide group (δ ~−75 ppm, singlet).
  • IR: Look for C=O stretch (~1680 cm⁻¹) and NH bend (~1550 cm⁻¹).
  • Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Answer: Discrepancies in antimicrobial or anticancer activity may arise from assay conditions. Mitigation strategies include:

  • Standardization: Use identical cell lines (e.g., HEK293 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922) across studies.
  • Dose-response curves: Calculate IC50/EC50 values with nonlinear regression (e.g., GraphPad Prism).
  • Control experiments: Rule out solvent effects (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC post-assay. Cross-validate findings using orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

Answer: The trifluoroacetamide group enhances lipophilicity but may reduce metabolic resistance. Approaches include:

  • Derivatization: Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzyl position to hinder oxidative degradation.
  • Prodrug design: Mask the amine group with enzymatically cleavable protectors (e.g., acetyl or carbamate).
  • Microsomal assays: Test stability in liver microsomes (human/rat) with NADPH cofactor. Optimize compounds with t½ >30 min .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., kinases or bacterial enzymes). Key parameters:
    • Grid box centered on active site (20 ų).
    • Force field: AMBER or CHARMM.
  • MD simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with experimental IC50 data.
  • QSAR: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. What are common impurities in the synthesis, and how are they quantified?

Answer:

  • Impurities: Unreacted starting materials (3-amino-5-fluorobenzylamine), over-acylated byproducts, or hydrolysis products (e.g., free amine).
  • Detection:
    • HPLC: Use a C18 column (4.6 × 250 mm), 1 mL/min flow, UV detection at 254 nm. Retention times: target compound ~8.2 min; impurities ~6.5–7.8 min.
    • LC-MS: Identify masses corresponding to byproducts (e.g., [M+H]⁺ = 293 for di-acylated impurity).
  • Quantification: Calibrate with spiked samples (0.1–5% impurity) and integrate peak areas .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide

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